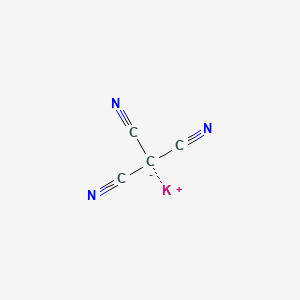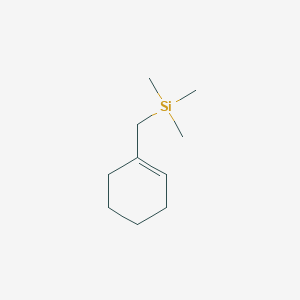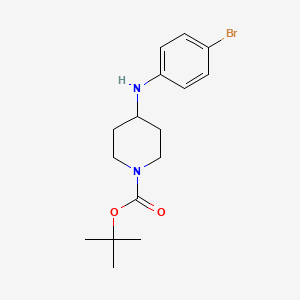
tert-Butyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate
Vue d'ensemble
Description
This compound is a piperidine organic compound . It is an intermediate of Niraparib, a novel oral poly (ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors .
Synthesis Analysis
The synthesis of this compound can be achieved from N-(tert-Butoxycarbonyl)-4-piperidone and 4-Bromoaniline . It is also noted that this compound is a precursor in the synthesis of fentanyl, a synthetic opioid .Molecular Structure Analysis
The molecular formula of this compound is C16H23BrN2O2 . The molecular weight is 355.28 g/mol .Chemical Reactions Analysis
This compound is used as a precursor in the synthesis of fentanyl and its analogues . It is also used as a semi-flexible linker in PROTAC development for targeted protein degradation .Applications De Recherche Scientifique
Drug Development
“tert-Butyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate” is structurally related to compounds used in drug development, particularly as intermediates in the synthesis of active pharmaceutical ingredients (APIs). For example, similar tert-butyl piperidine derivatives are used in the development of targeted protein degradation therapies, such as PROTACs, which are designed to degrade specific disease-causing proteins .
Medical Research
This compound may serve as an intermediate in the synthesis of novel oral poly (ADP-ribose) polymerase (PARP) inhibitors, which are effective in treating BRCA-1 and -2 mutant tumors. PARP inhibitors are a class of drugs that have shown promise in treating certain types of cancers .
Research on Substance Abuse
Compounds similar to “tert-Butyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate” have been identified as precursors in the synthesis of potent opioids like fentanyl. Research into these precursors can help in understanding and combating substance abuse and the opioid crisis .
Mécanisme D'action
Target of Action
Tert-Butyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate, also known as 1-BOC-4-(4-bromo-phenylamino)-piperidine, is primarily used as an intermediate in the manufacture of fentanyl and its related derivatives . Fentanyl is a potent synthetic opioid that is used for pain management .
Mode of Action
The compound, Tert-Butyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate, is an N-protected derivative of 4-anilinopiperidine . It can be readily converted to fentanyl or related analogues in several straightforward synthetic steps . The conversion process involves the interaction of the compound with other chemicals, leading to the formation of fentanyl, a potent opioid.
Biochemical Pathways
Tert-Butyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate is involved in the synthesis pathways of fentanyl and its analogues . These pathways involve the use of specific precursor chemicals, and the compound serves as an important intermediate in these processes .
Pharmacokinetics
The compounds it helps produce, such as fentanyl, are known to have high bioavailability and rapid onset of action .
Result of Action
As an intermediate in the production of fentanyl and its analogues, Tert-Butyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate contributes to the potent analgesic effects of these drugs . Fentanyl, for instance, binds to the body’s opioid receptors, leading to a decrease in the perception of pain .
Action Environment
The action of Tert-Butyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate is influenced by various environmental factors during its synthesis process. The quality of the raw materials, the conditions of the reaction, and the precision of the synthetic steps can all impact the efficacy and stability of the final product . Furthermore, the compound is heavily regulated in many jurisdictions due to its use in the production of controlled substances .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
tert-butyl 4-(4-bromoanilino)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BrN2O2/c1-16(2,3)21-15(20)19-10-8-14(9-11-19)18-13-6-4-12(17)5-7-13/h4-7,14,18H,8-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDCRNXMZSKCKRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NC2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80458909 | |
| Record name | tert-Butyl 4-(4-bromoanilino)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80458909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
443998-65-0 | |
| Record name | tert-Butyl 4-(4-bromoanilino)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80458909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[Methyl(pentyl)amino]propanenitrile](/img/structure/B1589632.png)


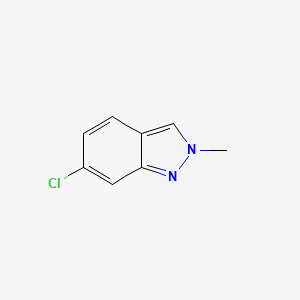

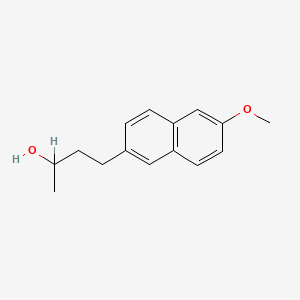
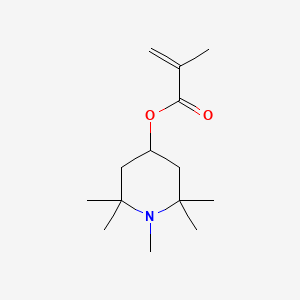
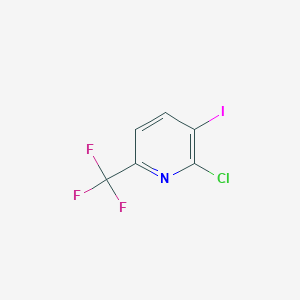

![(3AR,6R,6aR)-6-(((tert-butyldimethylsilyl)oxy)methyl)-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one](/img/structure/B1589647.png)

rhodium(I) tetrafluoroborate](/img/structure/B1589652.png)
